Dipicolinate(1-) is the anionic form of dipicolinic acid, a compound that plays a significant role in various biological and chemical processes. Dipicolinic acid, chemically known as 2,6-pyridinedicarboxylic acid, is primarily associated with bacterial spores, where it contributes to heat resistance and stability. The compound is characterized by its polar nature and ability to form complexes with metal ions, which enhances its utility in various applications.
Dipicolinate(1-) is derived from dipicolinic acid through deprotonation of one of its carboxylic acid groups. It is commonly found in bacterial spores, particularly those of the genus Bacillus, where it accumulates in high concentrations during sporulation. The biosynthesis of dipicolinic acid involves enzymatic pathways that convert intermediates from the lysine biosynthetic pathway into dipicolinic acid via dipicolinic acid synthetase .
Dipicolinate(1-) can be classified as:
The synthesis of dipicolinate(1-) can be achieved through several methods:
The enzymatic synthesis typically occurs during the late stages of sporulation and is regulated by specific genetic mechanisms that ensure the production aligns with the developmental cycle of the spores .
Dipicolinate(1-) participates in various chemical reactions:
The stability of dipicolinate complexes has been analyzed using thermal and kinetic methods, providing insights into their formation and decomposition pathways .
The mechanism by which dipicolinate(1-) contributes to spore heat resistance involves several steps:
Studies have shown that spores lacking dipicolinic acid exhibit significantly reduced heat resistance compared to wild-type spores .
Relevant analyses indicate that its interaction with metal ions enhances its thermal stability and catalytic properties, making it valuable for various applications .
Dipicolinate(1-) has several important applications:
Dipicolinic acid (DPA; pyridine-2,6-dicarboxylic acid) is a key component of bacterial endospores, constituting 5–15% of their dry weight and conferring heat/UV resistance via calcium chelation [1] [8]. Its biosynthesis diverges significantly between sporulating genera:
Metabolic engineering in E. coli validates pathway efficiency:
Table 1: Key Enzymes in Bacterial DPA Biosynthesis
Enzyme | Organism | Substrate | Product | KM (mM) | Titer (g/L) |
---|---|---|---|---|---|
DpaA-DpaB complex | B. subtilis | DHDP | DPA | 0.8 | 5.21* |
EtfA | C. perfringens | DHDP | DPA | 1.2 | 0.6† |
DapA (DHDPS) | Universal | L-Aspartate semialdehyde + pyruvate | DHDP | 0.1–0.3 | N/A |
With aspartate supplementation; †Native *C. perfringens yield [1] [3] [7].
The spoVF operon (renamed dpaAB) is indispensable for DPA synthesis in Bacillus. Key features include:
In Clostridium, etfA deletion reduces DPA by 89% and blocks late sporulation, confirming functional analogy to spoVF despite structural divergence [7].
Table 2: Conservation of spoVF Operon Components
Species | Homolog of dpaA | Homolog of dpaB | Operon Structure | DPA Yield (% wt) |
---|---|---|---|---|
B. subtilis | Yes (100%) | Yes (100%) | dpaA-dpaB | 10–15 |
B. anthracis | Yes (98%) | Yes (97%) | dpaA-dpaB | 12–14 |
C. perfringens | No | No | N/A | 5–8‡ |
C. botulinum | No | No | N/A | 4–7‡ |
‡DPA synthesized via EtfA-dependent pathway [2] [7].
DPA synthesis is tightly coupled to sporulation-specific transcription cascades:
In Clostridium, etfA expression is governed by σE and σK homologs, though its regulatory motifs remain uncharacterized [7].
Table 3: Sigma Factor Regulation of DPA-Related Genes
Sigma Factor | Compartment | Target Genes | Function | Activation Trigger |
---|---|---|---|---|
σK | Mother cell | spoVF (dpaAB) | DPA synthesis | σG-dependent signaling |
σG | Forespore | spoVA | DPA import | Engulfment completion |
σE | Mother cell | gerM | SpoIIQ localization | Asymmetric division |
Genomic analyses reveal three evolutionary strategies for DPA biosynthesis:
Key genomic variations include:
Table 4: Genomic Architecture of DPA Biosynthetic Clusters
Species Group | Core Genes | Cluster Size (kb) | Regulatory Elements | Linked Pathways |
---|---|---|---|---|
Bacillus subtilis | dpaA, dpaB | 1.2 | σK promoter, GerE box | Spore coat assembly |
Clostridium perfringens | etfA | 0.9* | Putative σE/σK sites | Sporulation initiation |
Corynebacterium glutamicum | dapA, dpaA, dpaB | 4.5 | Constitutive promoter | Lysine biosynthesis |
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